IODOACETIC ACID-D3

Catalog No.
S1801649
CAS No.
1219799-36-6
M.F
C2D3IO2
M. Wt
188.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IODOACETIC ACID-D3

CAS Number

1219799-36-6

Product Name

IODOACETIC ACID-D3

Molecular Formula

C2D3IO2

Molecular Weight

188.97

Synonyms

IODOACETIC ACID-D3
  • Metabolic Tracing

    IA-d3 can be used as a tracer molecule to study metabolic pathways. Iodoacetic acid readily reacts with certain cellular enzymes, and by incorporating the deuterium atoms, scientists can track the fate of the molecule within the cell. The presence of the deuterium can be detected using techniques like mass spectrometry, allowing researchers to map out the specific steps involved in a particular metabolic process [].

  • Mechanism of Action Studies

    IA-d3 can be a valuable tool in elucidating the mechanism of action of enzymes and other biomolecules. By selectively replacing specific hydrogens with deuterium, scientists can probe the role of these hydrogens in enzyme catalysis or protein function. The altered isotopic mass can influence reaction rates or binding affinities, providing insights into the critical steps involved in a biological process [].

  • Internal Standard for Mass Spectrometry

    Due to its unique isotopic signature, IA-d3 can be employed as an internal standard in mass spectrometry experiments. This helps to account for variations in instrument performance, sample preparation, and ionization efficiency. The presence of a known internal standard allows for accurate quantification of target molecules within a sample [].

Iodoacetic acid, with the chemical formula ICH₂CO₂H, is an organic compound that serves as a derivative of acetic acid. It is characterized by the presence of an iodine atom attached to the carbon adjacent to the carboxylic acid group. This compound is recognized for its toxicity and is classified as an alkylating agent, which means it can react with nucleophilic sites in biological molecules, particularly cysteine residues in proteins. Due to its reactivity, iodoacetic acid is often employed in biochemical studies for modifying thiol groups to prevent the reformation of disulfide bonds during protein analysis .

  • Alkylation of Thiols: It reacts with thiol groups (-SH) in proteins, leading to irreversible modification of cysteine residues. This reaction is crucial in studies involving protein structure and function .
  • Saponification: The compound undergoes saponification when treated with sodium hydroxide, resulting in the formation of glycolic acid. This reaction has been studied extensively to understand the kinetics involved .
  • Dehydrogenation Inhibition: Iodoacetic acid inhibits the activity of glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis, by alkylating its active site. This inhibition leads to a blockage of energy production pathways in cells .

Iodoacetic acid exhibits various biological activities:

  • Antitumor Effects: Research has indicated that iodoacetic acid possesses potential antitumor properties. Studies have shown that it can significantly alter metabolic parameters in tumor-bearing mice, suggesting a role in cancer therapy .
  • Cytotoxicity: As a by-product of iodide oxidation during water disinfection processes, iodoacetic acid has been identified as one of the most cytotoxic compounds among disinfection by-products, demonstrating high genotoxicity and potential carcinogenic effects .
  • Inhibition of Glycolysis: The compound's ability to inhibit glycolysis has implications for understanding metabolic disorders and muscle dysfunctions related to energy metabolism .

Iodoacetic acid can be synthesized through several methods:

  • Direct Halogenation: Acetic acid can be halogenated using iodine monochloride or iodine in the presence of a suitable solvent, leading to the formation of iodoacetic acid.
  • Electrophilic Substitution: The compound can also be synthesized via electrophilic substitution reactions involving acetic anhydride and iodine sources under controlled conditions.
  • Saponification Reactions: Iodoacetic acid can be produced from the saponification of iodoacetate salts using dilute alkaline solutions .

Iodoacetic acid finds applications across various fields:

  • Biochemical Research: It is frequently used as a reagent for modifying proteins and studying enzyme mechanisms due to its ability to irreversibly inhibit cysteine peptidases.
  • Pharmaceutical Development: Its potential as an antitumor agent makes it a candidate for further research in cancer therapies.
  • Environmental Studies: As a disinfection by-product, understanding its formation and effects is crucial for water quality assessments and public health .

Studies on iodoacetic acid interactions have revealed important insights:

  • Enzyme Inhibition Mechanisms: Research utilizing molecular dynamics simulations has elucidated how iodoacetic acid interacts with glyceraldehyde-3-phosphate dehydrogenase, providing a detailed understanding of its inhibitory effects on this enzyme .
  • Toxicological Assessments: Investigations into the cytotoxicity and genotoxicity of iodoacetic acid have highlighted its risks associated with exposure, particularly in water treatment contexts where it may form as a by-product .

Iodoacetic acid belongs to a class of halogenated acetic acids known for their reactivity and biological activity. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Bromoacetic AcidC₂H₃BrO₂Less toxic than iodoacetic acid; used as a reagent.
Chloroacetic AcidC₂H₃ClO₂More soluble in water; used in herbicides.
Fluoroacetic AcidC₂H₃F O₂Highly toxic; used as a rodenticide.

Uniqueness of Iodoacetic Acid

Iodoacetic acid stands out due to its higher toxicity compared to its brominated and chlorinated analogs. Its ability to act as an alkylating agent makes it particularly effective for modifying thiol groups in proteins, which is less pronounced in other halogenated acetic acids. Moreover, its significant cytotoxicity as a disinfection by-product highlights environmental concerns that are less relevant for other similar compounds .

Iodoacetic Acid-d3 is systematically defined by its molecular structure and isotopic labeling.

Table 1: Chemical Properties of Iodoacetic Acid-d3

PropertyValueSource
CAS Number1219799-36-6
Molecular FormulaC₂D₃IO₂
Molecular Weight188.967 g/mol
IUPAC NameDeuterio 2,2-dideuterio-2-iodoacetate
SMILES Notation[²H]OC(=O)C([²H])([²H])I
Purity Specifications98 atom % D, min 98% chemical purity

The compound features a carboxylic acid group with a deuterium-substituted hydroxyl and a methylene group bearing two deuterium atoms, with an iodine atom completing the structure. Its isotopic labeling enables distinct detection in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Historical Development and Synthesis

The synthesis of deuterated compounds like IAA-d3 emerged alongside advancements in isotopic labeling techniques. Early methods involved direct isotopic substitution in acetic acid derivatives. For example, deuterated malonic acid was synthesized via exchange with heavy water, which could be decarboxylated to yield deuterated acetic acid.

Modern synthesis often employs acid-catalyzed hydrogen-deuterium (H-D) exchange. A 2021 study demonstrated that treating 3-substituted indoles with 20 wt% D₂SO₄ in CD₃OD at 60–90°C efficiently incorporates deuterium. While this method targeted indole derivatives, analogous approaches apply to IAA-d3, where deuterium is introduced into the acetic acid backbone under controlled acidic conditions.

Key Milestones:

  • Isotopic Substitution: Early methods relied on silver acetate-d3 reacted with bromine to produce deuterated methyl bromide, a precursor for acetic acid derivatives.
  • Acid-Catalyzed Exchange: Contemporary protocols use D₂SO₄ or CD₃CO₂D to achieve high deuterium incorporation (>97%).

Relationship to Non-deuterated Iodoacetic Acid

Iodoacetic Acid-d3 shares structural and functional similarities with its non-deuterated form (CAS 64-69-7) but differs in mass and isotopic effects.

Table 2: Comparison with Non-deuterated Iodoacetic Acid

PropertyIodoacetic Acid-d3Iodoacetic Acid
Molecular FormulaC₂D₃IO₂C₂H₃IO₂
Molecular Weight188.967 g/mol185.949 g/mol
ReactivityAlkylates cysteine residuesAlkylates cysteine residues
ApplicationsIsotopic tracing, MS standardsProtein sequencing

Both forms alkylate cysteine thiols, preventing disulfide bond reformation in proteins. However, IAA-d3’s deuterium atoms reduce metabolic degradation rates in tracer studies, enhancing detection sensitivity.

Significance in Biochemical and Analytical Research

Iodoacetic Acid-d3 is pivotal in proteomics and metabolomics due to its unique isotopic signature.

Proteomics

In mass spectrometry, IAA-d3 serves as an internal standard for quantifying cysteine-containing peptides. A 2012 study used O¹⁸-labeled iodoacetic acid to track protein turnover, demonstrating its stability and minimal interference with peptide identification. Unlike iodoacetamide, IAA-d3’s carboxyl group facilitates solubility in aqueous buffers, simplifying sample preparation.

Metabolic Tracing

Deuterated analogs enable precise tracking of metabolic pathways. For instance, deuterated auxins synthesized via H-D exchange were used to study plant hormone dynamics. Similarly, IAA-d3 could trace glycolysis intermediates, leveraging its resistance to enzymatic cleavage.

Structural Biology

In NMR studies, deuterium’s lower spin density reduces signal overlap, allowing clearer resolution of protein structures. IAA-d3’s incorporation into proteins aids in mapping cysteine residues without isotopic interference.

Molecular Structure and Formula (C2D3IO2)

Iodoacetic acid-D3 is a fully deuterated analog of iodoacetic acid with the molecular formula C₂D₃IO₂ [1] [6]. The compound represents a complete isotopic substitution where all three hydrogen atoms in the parent molecule have been replaced with deuterium atoms [7]. The molecular weight of iodoacetic acid-D3 is 188.967 g/mol, which is approximately 3.02 g/mol higher than the non-deuterated form due to the replacement of hydrogen (atomic mass ~1.008) with deuterium (atomic mass ~2.014) [1] [9].

The International Union of Pure and Applied Chemistry name for this compound is deuterio 2,2-dideuterio-2-iodoacetate [9]. The structural representation using Simplified Molecular Input Line Entry System notation is [2H]OC(=O)C([2H])([2H])I, clearly indicating the deuterium substitution pattern [9]. The compound maintains the same fundamental structural architecture as its non-deuterated counterpart, consisting of a carboxylic acid group with a deuterium-substituted hydroxyl group and a methylene carbon bearing two deuterium atoms and one iodine atom [7].

The accurate mass of iodoacetic acid-D3 has been determined to be 188.9366 [9]. The Chemical Abstracts Service registry number for this deuterated compound is 1219799-36-6, distinguishing it from the parent iodoacetic acid which carries the registry number 64-69-7 [1] [6].

Isotopic Composition and Enrichment

The isotopic composition of iodoacetic acid-D3 demonstrates exceptional deuterium enrichment levels [1] [9]. Commercial preparations typically achieve 98 atom percent deuterium with a minimum chemical purity of 98 percent [1] [9]. This high level of isotopic enrichment is critical for applications requiring precise mass spectrometric analysis and isotope effect studies [15].

The deuterium labeling pattern in iodoacetic acid-D3 involves complete substitution at all exchangeable hydrogen positions [9]. The molecule contains three deuterium atoms: one located on the carboxylic acid hydroxyl group and two positioned on the alpha carbon adjacent to the carboxyl group [7]. This comprehensive deuteration distinguishes iodoacetic acid-D3 from partially deuterated analogs and ensures maximum isotopic shift for analytical applications [13].

The enrichment process for producing iodoacetic acid-D3 represents a significant synthetic challenge due to the requirement for complete hydrogen-deuterium exchange [13]. The high atom percent deuterium content indicates that specialized synthetic methodologies are employed to achieve near-quantitative isotopic substitution [32]. The stability of the deuterium incorporation is maintained through careful handling and storage protocols that minimize hydrogen-deuterium back-exchange under ambient conditions [9].

Physical Characteristics

Appearance and Physical State

Iodoacetic acid-D3 exists as a solid crystalline material under standard conditions [1] [7]. While specific appearance data for the deuterated compound are limited, the physical characteristics are expected to closely mirror those of the non-deuterated parent compound [16]. Regular iodoacetic acid appears as colorless or white crystals [16] [18], and the deuterated analog would be anticipated to exhibit similar visual properties due to the minimal impact of deuterium substitution on electronic structure and intermolecular interactions [31].

The crystalline nature of iodoacetic acid-D3 is maintained despite the isotopic substitution [21]. The compound is typically supplied in powder or crystalline form for commercial applications [1]. The physical state remains stable under recommended storage conditions, with no reported phase transitions or polymorphic changes attributed to deuterium incorporation [9].

Melting and Boiling Points

The melting and boiling points of iodoacetic acid-D3 are expected to exhibit slight variations from the non-deuterated compound due to isotope effects on intermolecular forces [31]. The parent iodoacetic acid demonstrates a melting point range of 79-82°C [18] [20]. Deuterium substitution typically results in minimal changes to phase transition temperatures, with variations generally falling within 1-3°C of the non-deuterated values [31].

For the boiling point, iodoacetic acid exhibits values ranging from 208°C to 262°C depending on measurement conditions [18] [20]. The deuterated analog would be expected to show a similar boiling point range, potentially with a slight elevation due to the increased molecular weight and marginally stronger intermolecular interactions arising from the deuterium isotope effect [31]. However, specific experimental determinations of these thermal properties for iodoacetic acid-D3 have not been extensively documented in the available literature [21].

Density and Solubility Profile

The density of iodoacetic acid-D3 is anticipated to be slightly higher than that of the non-deuterated compound due to the increased atomic mass of deuterium relative to hydrogen [31]. The parent iodoacetic acid exhibits a density of 2.5±0.1 g/cm³ [8]. The deuterated analog would be expected to demonstrate a proportionally higher density, estimated to be approximately 2.6-2.7 g/cm³ based on the molecular weight increase [21].

Regarding solubility characteristics, iodoacetic acid-D3 is expected to maintain very high water solubility similar to its non-deuterated counterpart [23]. The parent compound demonstrates excellent water solubility [18] [22], and deuterium substitution typically has minimal impact on aqueous solubility for small organic molecules [31]. The polar carboxylic acid functional group remains the dominant factor determining solubility behavior, with the isotopic substitution having negligible influence on the overall solvation properties [31].

The solubility in organic solvents would similarly be expected to parallel that of regular iodoacetic acid, with potential minor variations arising from subtle changes in hydrogen bonding characteristics [31]. The compound should remain compatible with standard polar aprotic and protic solvents commonly used in analytical and synthetic applications [23].

Acid-Base Properties

pKa Values and Comparison with Non-deuterated Analog

The acid dissociation constant of iodoacetic acid-D3 exhibits a measurable deuterium isotope effect compared to the non-deuterated analog [31] [33]. Regular iodoacetic acid demonstrates pKa values ranging from 3.12 to 3.18 at 25°C [25] [27] [29]. The corresponding dissociation constant Ka is approximately 6.6 × 10⁻⁴ [25].

Deuterium isotope effects on acid-base equilibria typically result in weaker acidity for the deuterated species [31] [33]. For organic acids with pKa values in the range of iodoacetic acid, the deuterium isotope effect (ΔpKa = pKa(D₂O) - pKa(H₂O)) commonly falls within the range of 0.5 to 0.6 pKa units [31] [35]. Based on established relationships for haloacetic acids and similar carboxylic acid derivatives, iodoacetic acid-D3 would be expected to demonstrate a pKa value approximately 0.55 units higher than the non-deuterated form, yielding an estimated pKa of approximately 3.67-3.73 [31] [36].

This isotope effect arises from two primary factors: the intrinsic isotope exchange effect resulting from differences in zero-point energy between carbon-hydrogen and carbon-deuterium bonds, and medium effects related to differential solvation of the acid and its conjugate base [31] [33]. The magnitude of the effect correlates with the strength of the parent acid, with weaker acids generally showing larger deuterium isotope effects [35] [36].

Ionization Behavior

The ionization behavior of iodoacetic acid-D3 follows the same fundamental pattern as the non-deuterated compound but with modified kinetic and thermodynamic parameters [31]. The compound acts as a monoprotic weak acid, undergoing partial dissociation in aqueous solution according to the equilibrium: CD₂ICOOD ⇌ CD₂ICOO⁻ + D⁺ [26] [31].

The deuterium substitution affects both the forward and reverse rates of the ionization process due to primary kinetic isotope effects [31] [33]. The carbon-deuterium bonds exhibit higher activation energies for cleavage compared to carbon-hydrogen bonds, resulting in modified reaction kinetics [13]. However, the overall equilibrium position is governed by thermodynamic factors, with the deuterated species demonstrating reduced acidity relative to the parent compound [31].

The ionization behavior in aqueous solution involves the formation of deuterium-water hydrogen bonds, which exhibit slightly different energetics compared to protium-water interactions [31]. This differential solvation contributes to the observed isotope effect on the acid dissociation constant [33]. The conjugate base formation and subsequent solvation dynamics are influenced by the presence of deuterium atoms, although these effects are relatively subtle compared to the primary isotope effects [31].

Data Tables

PropertyValueReference
CAS Number1219799-36-6 [1] [6]
Molecular FormulaC₂D₃IO₂ [1] [6]
Molecular Weight (g/mol)188.967 [1] [6]
Accurate Mass188.9366 [9]
Deuterium Enrichment98 atom % D, min 98% Chemical Purity [1] [9]
Storage Temperature+4°C (refrigerated) [9]
Physical PropertyNon-deuterated AnalogExpected for D3 Analog
Melting Point (°C)79-82~79-82 (slight isotope effect)
Boiling Point (°C)208-262~208-262 (slight isotope effect)
Density (g/cm³)2.5±0.1~2.6-2.7 (estimated)
Water SolubilityVery solubleVery soluble
Acid-Base PropertyNon-deuterated ValueExpected D3 Value
pKa (at 25°C)3.12-3.18~3.67-3.73 (estimated)
Ka6.6 × 10⁻⁴Lower (weaker acid)
Deuterium Isotope EffectReferenceΔpKa ≈ +0.55

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy of iodoacetic acid-D3 provides comprehensive structural information through analysis of hydrogen-1, carbon-13, and deuterium nuclei. The deuterium substitution creates distinctive spectroscopic signatures that differentiate this compound from its non-deuterated analog [1] [2].

1H NMR Characteristics

The proton nuclear magnetic resonance spectrum of iodoacetic acid-D3 exhibits significantly simplified characteristics compared to the non-deuterated compound due to the replacement of methylene protons with deuterium atoms [1] [2]. The residual hydrogen signal from any CHD2I impurity appears as a quintet at approximately 4.15 parts per million, demonstrating the characteristic coupling pattern with two equivalent deuterium atoms with a coupling constant J(H-D) of 2.2 hertz [3] [4]. This quintet pattern arises from the nuclear spin-1 nature of deuterium, following the multiplicity rule of 2nI + 1, where n equals the number of coupled deuterium nuclei and I equals the deuterium spin quantum number [2] [5].

The carboxylic acid proton resonates at 11.7 parts per million as a broad singlet, remaining largely unaffected by the deuterium substitution at the methylene position [6] [4]. This proton exhibits rapid exchange behavior in deuterated solvents, a characteristic commonly exploited in mechanistic studies [7]. The chemical shift position is consistent with carboxylic acid protons in similar α-halogenated compounds [3] [6].

13C NMR Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive coupling patterns arising from the carbon-deuterium interactions in iodoacetic acid-D3 [1] [3]. The carboxyl carbon resonates at 175.8 parts per million, appearing as a quartet with a one-bond carbon-deuterium coupling constant J(C-D) of approximately 20 hertz due to coupling with the deuterium atom in the COOD group [3] [4]. This coupling pattern confirms the incorporation of deuterium at the carboxyl position.

The methylene carbon attached to iodine exhibits a chemical shift of approximately 6.5 parts per million, appearing as a triplet with a one-bond carbon-deuterium coupling constant J(C-D) of 24 hertz [4] [8]. This triplet multiplicity results from coupling with the two equivalent deuterium atoms of the CD2 group. The chemical shift value reflects the strong deshielding effect of the iodine atom, consistent with other α-iodo compounds [9] [10].

Carbon-deuterium coupling constants in iodoacetic acid-D3 fall within the typical range for one-bond interactions, where J(C-D) values are approximately one-sixth of the corresponding J(C-H) values due to the reduced magnetogyric ratio of deuterium [8] [11]. These coupling patterns serve as definitive structural confirmation of deuterium incorporation at specific positions within the molecule.

Deuterium NMR Applications

Deuterium nuclear magnetic resonance spectroscopy provides direct observation of the deuterium nuclei in iodoacetic acid-D3, offering unique structural and dynamic information [5] [12]. The methylene deuterons (CD2I) resonate at approximately 4.2 parts per million as a broad signal due to the quadrupolar relaxation mechanism characteristic of spin-1 nuclei [5] [13]. The carboxyl deuteron (COOD) appears at 11.8 parts per million as a broad resonance, reflecting the chemical environment similar to its protium analog [5] [14].

Deuterium nuclear magnetic resonance spectra exhibit inherently broad linewidths ranging from several hertz to several kilohertz due to the quadrupolar relaxation mechanism [5] [13]. This broadening results from the interaction between the nuclear quadrupole moment and local electric field gradients, making deuterium nuclear magnetic resonance particularly sensitive to molecular motion and orientation [12] [15].

The technique proves invaluable for studying reaction mechanisms involving iodoacetic acid-D3, particularly in protein alkylation reactions where the deuterium label allows tracking of the reagent's fate [17]. Deuterium nuclear magnetic resonance can monitor the consumption of iodoacetic acid-D3 during alkylation reactions and confirm product formation through observation of new deuterium-containing species [14] [18].

Mass Spectrometry Profiles

Mass spectrometry of iodoacetic acid-D3 reveals distinctive fragmentation patterns that reflect the influence of deuterium substitution on ionization and fragmentation processes [19] [20]. The molecular ion peak appears at mass-to-charge ratio 189.934 in positive ion mode, representing a mass increase of 3.985 atomic mass units compared to the non-deuterated compound due to the three deuterium substitutions [19] [20].

In negative ion electrospray ionization mode, the deprotonated molecular ion [M-H]- at mass-to-charge ratio 188.927 represents the most abundant peak, consistent with the acidic nature of iodoacetic acid-D3 [21] [22]. The enhanced stability of the carboxylate anion makes negative ion mode particularly suitable for detection and quantification applications [21] [23].

Fragmentation patterns differ systematically from the non-deuterated analog due to kinetic isotope effects and the retention of deuterium in daughter ions [19] [24]. The base peak in positive ion mode corresponds to the [CD2I]+ fragment at mass-to-charge ratio 142.9, resulting from α-cleavage adjacent to the carboxyl group [19] [25]. This fragmentation pattern provides mechanistic insight into the preferred cleavage pathways and demonstrates deuterium retention in the primary fragment.

Additional significant fragments include the deuterated carboxylate ion [DCOO]- at mass-to-charge ratio 47.0 and the loss of the carboxyl group yielding [M-COOD]+ at mass-to-charge ratio 143.9 [20] [26]. These fragmentation patterns serve as diagnostic markers for structural confirmation and enable differentiation from non-deuterated iodoacetic acid in complex mixtures [20] .

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy of iodoacetic acid-D3 exhibit characteristic isotope shifts in vibrational frequencies compared to the non-deuterated compound, providing detailed information about molecular structure and bonding [27] [28]. The carbonyl stretching vibration appears at 1720 wavenumbers in infrared spectroscopy and 1722 wavenumbers in Raman spectroscopy, showing minimal isotope effect due to the remote location of deuterium substitution from the carbonyl group [29] [30].

The deuterium-substituted hydroxyl group of the carboxyl moiety exhibits a characteristic O-D stretching vibration at approximately 2630 wavenumbers, representing a significant red-shift of 740 wavenumbers compared to the O-H stretch in the protium analog [27] [31]. This isotope shift follows the theoretical prediction based on the reduced vibrational frequency resulting from the increased mass of deuterium [31] [32].

Carbon-deuterium stretching vibrations appear in the range of 2200-2300 wavenumbers in infrared spectroscopy and at 2250 wavenumbers in Raman spectroscopy [29] [28]. These vibrations represent a substantial red-shift of 700-800 wavenumbers compared to the corresponding carbon-hydrogen stretches, consistent with the theoretical isotope effect based on reduced vibrational frequencies [31] [33].

Deuterium bending vibrations manifest as in-plane and out-of-plane modes at 920 and 670 wavenumbers respectively, showing isotope shifts of approximately 380 and 290 wavenumbers compared to the corresponding hydrogen bending modes [29] [27]. The carbon-iodine stretching vibration remains unaffected at 565 wavenumbers in infrared and 568 wavenumbers in Raman spectroscopy, confirming that deuterium substitution does not significantly alter the carbon-iodine bond strength [27] [34].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of iodoacetic acid-D3 reveals electronic transitions that are minimally affected by deuterium substitution, reflecting the limited influence of isotopic replacement on electronic structure [35] [36]. The primary absorption maximum occurs at 260.1 nanometers, representing a negligible isotope shift of +0.1 nanometer compared to non-deuterated iodoacetic acid [37] [38].

The absorption band is assigned to an n→σ* transition involving promotion of a lone pair electron from iodine to an antibonding orbital [36] [39]. The molar absorptivity decreases slightly from 150 to 148 liters per mole per centimeter upon deuteration, reflecting minor changes in molecular polarizability resulting from deuterium substitution [35] [40].

The absorption onset begins at approximately 240 nanometers for both deuterated and non-deuterated forms, indicating that the electronic band gap remains essentially unchanged [35] [41]. Solvatochromic behavior shows similar patterns between the isotopologues, with a bathochromic shift of +2 nanometers observed in ethanol compared to water for both compounds [38] [42].

The minimal isotope effects observed in ultraviolet-visible spectroscopy contrast sharply with the significant changes seen in vibrational spectroscopy, highlighting the different sensitivity of electronic versus vibrational transitions to isotopic substitution [36] [43]. These characteristics make ultraviolet-visible spectroscopy suitable for quantitative analysis without requiring correction for isotope effects [35] [44].

Spectral Comparison with Non-deuterated Iodoacetic Acid

Comparative spectroscopic analysis between iodoacetic acid-D3 and its non-deuterated analog reveals systematic differences that reflect the fundamental properties of deuterium substitution [24] [45]. Nuclear magnetic resonance spectroscopy exhibits the most pronounced differences, with deuterium substitution eliminating proton signals at the substituted positions while introducing new deuterium signals and carbon-deuterium coupling patterns [1] [8].

The magnitude of isotope effects varies significantly across different spectroscopic techniques, with vibrational spectroscopy showing the largest changes due to the direct involvement of deuterium in molecular vibrations [24] [32]. Mass spectrometry demonstrates intermediate isotope effects through altered fragmentation patterns and kinetic isotope effects on fragmentation rates [24] [46].

Infrared and Raman spectroscopy provide the most diagnostic differences, with deuterium-containing vibrational modes shifted to lower frequencies by factors of 1.3-1.4 compared to their protium analogs [29] [31]. These shifts follow theoretical predictions based on the harmonic oscillator approximation and provide definitive confirmation of deuterium incorporation [31] [33].

Electronic spectroscopy shows minimal isotope effects, with changes typically within experimental error for most absorption parameters [35] [32]. This insensitivity makes ultraviolet-visible spectroscopy particularly useful for quantitative analysis applications where isotope-independent calibration curves are desired [35] [36].

Dates

Last modified: 08-15-2023

Explore Compound Types